1,3-Dibromo-5-fluoro-2-propoxybenzene

Description

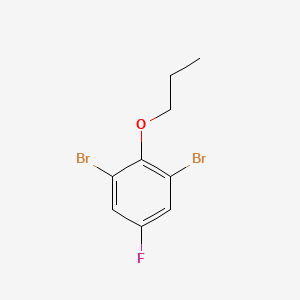

1,3-Dibromo-5-fluoro-2-propoxybenzene (CAS: 1242070-99-0) is a halogenated aromatic compound with the molecular formula C₉H₉Br₂FO and a molecular weight of 311.97 g/mol . It features a benzene ring substituted with two bromine atoms at positions 1 and 3, a fluorine atom at position 5, and a propoxy group (-OCH₂CH₂CH₃) at position 2. This compound is sensitive to environmental conditions and requires storage at 2–8°C in a dry, sealed environment to maintain stability .

Properties

IUPAC Name |

1,3-dibromo-5-fluoro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2FO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKPDXMJCHLSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-fluoro-2-propoxybenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 2-fluoroanisole to introduce bromine atoms at the 1 and 3 positions of the benzene ring. This is followed by the substitution of the methoxy group with a propoxy group under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired results.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-fluoro-2-propoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-propoxybenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for research purposes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-fluoro-2-propoxybenzene involves its interaction with specific molecular targets. The presence of halogen atoms and the propoxy group can influence its reactivity and binding properties. The compound can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- Halogenation Patterns: The target compound contains two bromine atoms and one fluorine, whereas α-Bromo-3,5-difluorotoluene has one bromine and two fluorines. The iodine in 1,3-Difluoro-5-iodo-2-methoxybenzene offers distinct reactivity in metal-catalyzed reactions (e.g., Suzuki couplings) .

Substituent Groups :

- The propoxy group in the target compound contributes to higher molecular weight and lipophilicity compared to the methoxy group in 1,3-Difluoro-5-iodo-2-methoxybenzene.

- The difluoromethoxy group in CAS 511540-64-0 adds steric bulk and polarizability, impacting its solubility and metabolic stability .

Physical Properties and Reactivity

Boiling Points and Stability :

- α-Bromo-3,5-difluorotoluene has a low boiling point (65°C), making it volatile and suitable for gas-phase reactions, while the target compound’s higher molecular weight suggests greater thermal stability .

- The trifluorobenzene derivative’s high XLogP3 (5.3) indicates strong lipid solubility, advantageous in drug design for membrane permeability .

Synthetic Utility :

- Iodine in 1,3-Difluoro-5-iodo-2-methoxybenzene enables halogen-exchange reactions, whereas bromine in the target compound is more reactive in nucleophilic aromatic substitutions .

- The trifluorobenzene compound’s multiple fluorine atoms may resist oxidation, enhancing its utility in harsh reaction conditions .

Biological Activity

1,3-Dibromo-5-fluoro-2-propoxybenzene (CAS No. 1242070-99-0) is an aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and toxicological data.

Chemical Structure and Properties

This compound has a molecular formula of C10H8Br2F and features a propoxy group attached to a brominated and fluorinated benzene ring. The presence of halogens (bromine and fluorine) in its structure significantly influences its reactivity and biological interactions.

Anticancer Activity

Preliminary studies suggest that halogenated compounds may possess anticancer properties. For example, certain brominated derivatives have been investigated for their ability to induce apoptosis in cancer cell lines. Although direct evidence for this compound is scarce, its structural analogs have demonstrated promising results in inhibiting tumor growth through various mechanisms such as disrupting cellular signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation.

- DNA Interaction : Halogenated compounds can intercalate into DNA, causing structural changes that may trigger cell cycle arrest or apoptosis.

Toxicological Data

The safety profile of this compound is crucial for its application in biological systems. Toxicological evaluations indicate:

- Irritation Potential : The compound is reported to cause irritation to the eyes and skin upon contact. Inhalation exposure may lead to respiratory irritation.

- Chronic Effects : Long-term exposure has not been thoroughly investigated; however, similar compounds often exhibit potential chronic effects such as carcinogenicity or mutagenicity.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Barbero et al. (2001) | Investigated the synthesis of brominated compounds and noted their potential biological activities including antimicrobial effects. |

| PMC9002334 | Highlighted the role of halogenated flavonoids in inhibiting viral replication, suggesting a broader application for halogenated compounds like this compound in antiviral therapies. |

| Smolecule (2024) | Provided insights into the chemical properties and potential applications of dibrominated compounds in organic synthesis and medicinal chemistry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.